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Compound of Interest

Compound Name: 2,3,5,6-Tetrachloropyridin-4-amine

Cat. No.: B181941

An In-Depth Technical Guide to the Molecular Structure and Properties of 2,3,5,6-
Tetrachloropyridin-4-amine

Executive Summary

This technical guide provides a comprehensive examination of 2,3,5,6-tetrachloropyridin-4-
amine, a highly functionalized heterocyclic compound. Intended for researchers, chemists, and
professionals in drug development, this document synthesizes critical data on the molecule's
physicochemical properties, a plausible synthetic route, and its detailed molecular structure as
elucidated by modern spectroscopic technigques. While direct experimental spectra for this
specific molecule are not widely published, this guide leverages established principles of
spectroscopy and data from closely related analogues to present a robust and predictive
structural analysis. Key safety and handling protocols are also outlined to ensure its proper use
in a laboratory setting.

Chemical Identity and Significance

2,3,5,6-Tetrachloropyridin-4-amine, also known as 4-Amino-2,3,5,6-tetrachloropyridine, is a
chlorinated pyridine derivative.[1] Its structure, featuring a primary amine group and four
chlorine atoms on the pyridine ring, makes it a potentially valuable, though sterically hindered,
building block in synthetic organic chemistry. The electron-withdrawing nature of the chlorine
atoms significantly influences the electron density of the pyridine ring and the basicity of the
amino group, dictating its reactivity. Analogous aminopyridines are recognized for their versatile
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reactivity and are employed in the development of compounds with potential antimicrobial and
anti-cancer activities.[2]

Physicochemical Properties

The fundamental physical and chemical properties of 2,3,5,6-tetrachloropyridin-4-amine are
summarized below. These characteristics are essential for its handling, storage, and application
in experimental design.

Property Value Reference
CAS Number 2176-63-8 [1103114]
Molecular Formula CsH2ClaN2 [1][4]
Molecular Weight 231.89 g/mol [1]

Melting Point 212 °C [1]

Boiling Point 333.8 £ 37.0 °C (Predicted) [1]

Density 1.746 + 0.06 g/cm? (Predicted) [1]

pKa -3.41 + 0.50 (Predicted) [1]

Storage Temperature 2-8°C [1]

Synthesis and Purification

While specific industrial-scale synthesis routes for 2,3,5,6-tetrachloropyridin-4-amine are not
prominently detailed in public literature, a logical approach involves the nucleophilic aromatic
substitution of pentachloropyridine. The amination of highly halogenated pyridines is a known
synthetic strategy.[5] The C4 position (para to the ring nitrogen) is highly activated towards
nucleophilic attack, making it the most probable site for substitution.

Proposed Synthetic Pathway: Amination of
Pentachloropyridine

The most plausible synthesis involves the reaction of pentachloropyridine with an ammonia
source, such as aqueous ammonia or ammonia in a sealed vessel, under elevated temperature
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and pressure. The solvent choice is critical and could range from water to polar aprotic solvents
to facilitate the reaction.

Protocol 3.2: Representative Experimental Synthesis

Causality: This protocol is designed to favor the selective substitution at the C4 position. A
sealed reaction vessel is necessary to maintain the concentration of the volatile ammonia
nucleophile and to reach the temperatures required to overcome the activation energy for
substitution on the electron-deficient ring.

o Reactor Setup: To a 100 mL high-pressure steel autoclave, add pentachloropyridine (10.0 g,
39.8 mmol) and 50 mL of concentrated agueous ammonia (28-30%).

e Sealing and Heating: Seal the autoclave securely. Place it in a heating mantle behind a
protective blast shield.

e Reaction: Heat the vessel to 180°C with vigorous stirring. Maintain this temperature for 12-18
hours. The internal pressure will increase significantly; ensure the reactor is rated for the
expected conditions.

e Cooling and Workup: Allow the reactor to cool completely to room temperature. Carefully
vent any residual pressure.

« |solation: Open the reactor and transfer the resulting slurry to a beaker. Neutralize the
mixture carefully with 6M HCI until the pH is approximately 7. The solid product will
precipitate.

« Purification: Filter the crude product using a Bichner funnel and wash thoroughly with
deionized water (3 x 50 mL) to remove any ammonium salts.

e Drying: Dry the collected solid in a vacuum oven at 60°C to a constant weight. The product
can be further purified by recrystallization from a suitable solvent like ethanol or toluene if
necessary.

Visualization of Synthesis Workflow
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Final Product

[2,3,5,6—TetrachIoropyridin—4—amine]

Click to download full resolution via product page

Caption: 2D structure of 2,3,5,6-Tetrachloropyridin-4-amine.

Crystallography and Intermolecular Interactions

No published crystal structure for 2,3,5,6-tetrachloropyridin-4-amine was identified. However,
the crystal structure of the related compound, 4-amino-3,5-dichloropyridine, provides valuable
insight. In its solid state, molecules are assembled through N-H---N hydrogen bonds, where the
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amino group of one molecule donates a hydrogen to the pyridine ring nitrogen of an adjacent
molecule, forming supramolecular chains. [2]These chains are further stabilized by offset Tt—1t
stacking interactions between the pyridine rings. [2]It is highly probable that 2,3,5,6-
tetrachloropyridin-4-amine adopts a similar crystal packing motif, dominated by strong
hydrogen bonding and aromatic stacking.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, its NMR spectra are predicted to be remarkably simple.

e IH NMR: The only protons are on the primary amine group (-NHz). These would likely appear
as a single, potentially broad peak in the region of 3.5-5.0 ppm. The exact chemical shift and
peak shape would be highly dependent on the solvent, concentration, and temperature due
to hydrogen bonding and exchange phenomena. [6]* 13C NMR: The C2v symmetry results in
only three expected signals for the five carbon atoms in the pyridine ring.

o C4 (C-NHz2): This carbon would appear as one distinct signal.
o C3/C5 (C-ClI): These two equivalent carbons would produce a single signal.

o C2/C6 (C-Cl): These two equivalent carbons, adjacent to the ring nitrogen, would produce
a third signal, likely shifted further downfield due to the nitrogen's deshielding effect.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. For this primary aromatic
amine, the following vibrations are expected:

e N-H Stretching: As a primary amine, two distinct bands are expected in the 3300-3500 cm~1
region. [7]These correspond to the asymmetric and symmetric N-H stretching modes. [6]* N-
H Bending: A characteristic "scissoring" vibration for the -NHz group should appear in the
1580-1650 cm~1 range. [7]* C-N Stretching: The stretching vibration for the aromatic C-N
bond is expected to be strong and appear in the 1250-1335 cm~1 region. [7]* C-ClI
Stretching: Strong absorptions corresponding to C-Cl bond stretching are expected in the
fingerprint region, typically below 850 cm~1.

Mass Spectrometry (MS)
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Mass spectrometry is a definitive tool for confirming the molecular weight and elemental
composition.

e Nitrogen Rule: The molecule contains two nitrogen atoms (an even number). Therefore, its
molecular ion (M*) peak will have an even mass-to-charge (m/z) ratio. [6]* Molecular lon and
Isotopic Pattern: The calculated molecular weight is 231.89 g/mol . The mass spectrum will
exhibit a highly characteristic isotopic cluster for the molecular ion due to the presence of
four chlorine atoms (3°Cl and 3’Cl isotopes). The most abundant peak in this cluster
(corresponding to CsH23>ClaN2) would be at m/z 230. The cluster will show peaks at M, M+2,
M+4, M+6, and M+8 with a distinctive intensity ratio, providing unambiguous confirmation of
four chlorine atoms.

Predicted
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Observation

~3.5-5.0 ppm (broad Chemical exchange
1H NMR -NH:z Protons _ _
singlet) and H-bonding.
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Workflow for Structural Verification
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Click to download full resolution via product page
Caption: Logical workflow for the comprehensive structural verification of the target molecule.

Safety and Handling

2,3,5,6-Tetrachloropyridin-4-amine is classified as a hazardous substance and must be
handled with appropriate precautions in a controlled laboratory environment.

e Primary Hazards: The compound is toxic if swallowed, toxic in contact with skin, and toxic if
inhaled. [4][8] * H301: Toxic if swallowed

o H311: Toxic in contact with skin

o H331: Toxic if inhaled
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e Handling:

o Always use in a well-ventilated area or a chemical fume hood. [9] * Wear appropriate
personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and
safety goggles. [9] * Avoid breathing dust, fumes, or vapors. [9] * Wash hands thoroughly
after handling. [8] * Do not eat, drink, or smoke in areas where the chemical is handled or
stored. [8]* Emergency Response: In case of ingestion, seek immediate emergency
medical help. [8]If the substance comes into contact with skin, wash immediately with
plenty of soap and water. [9]

Conclusion

2,3,5,6-Tetrachloropyridin-4-amine is a symmetrically substituted pyridine with well-defined,
albeit predictable, structural and spectroscopic properties. Its planar, electron-deficient aromatic
system and primary amine functionality are its key chemical features. While experimental data
is sparse, analysis based on foundational spectroscopic principles and comparison with close
structural analogues allows for a confident characterization of its molecular structure. The
pronounced toxicity of the compound necessitates strict adherence to safety protocols during
its handling and use. This guide serves as a foundational resource for scientists intending to
utilize this compound in further research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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